1-(6-Azidohexyl)-piperidine

Chemical Biology PROTAC Development Linker Chemistry

1-(6-Azidohexyl)-piperidine is a bifunctional organic compound with the molecular formula C₁₁H₂₂N₄ and a molecular weight of 210.32 g/mol. Structurally, it features a terminal azide group linked to a piperidine ring via a six-carbon alkyl spacer.

Molecular Formula C11H22N4
Molecular Weight 210.32 g/mol
Cat. No. B13721878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Azidohexyl)-piperidine
Molecular FormulaC11H22N4
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCCCN=[N+]=[N-]
InChIInChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2
InChIKeyMPGAPGIQZGXSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Azidohexyl)-piperidine for Bioconjugation: Key Properties and Procurement Considerations


1-(6-Azidohexyl)-piperidine is a bifunctional organic compound with the molecular formula C₁₁H₂₂N₄ and a molecular weight of 210.32 g/mol . Structurally, it features a terminal azide group linked to a piperidine ring via a six-carbon alkyl spacer . The piperidine moiety is a common scaffold in many bioactive molecules , while the azide group makes the compound a versatile participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used form of 'click chemistry' . This combination enables its primary use as a chemical linker and building block in chemical biology and medicinal chemistry research . Notably, it does not have an assigned CAS Registry Number , which is a critical detail for procurement and documentation.

Why a Generic 'Azido-Piperidine' is an Inadequate Substitute for 1-(6-Azidohexyl)-piperidine


Researchers cannot simply substitute 1-(6-azidohexyl)-piperidine with other azido-piperidines. Critical structural features, including the precise six-carbon alkyl spacer length and the unsubstituted piperidine ring, directly influence key properties like solubility, reactivity, and the overall geometry of conjugated molecules . Using an analog with a shorter spacer, a different heterocycle, or an additional functional group on the piperidine ring will alter the compound's physicochemical profile, which can lead to unpredictable outcomes in bioconjugation efficiency and biological activity . For instance, the simple addition of two fluorine atoms to the piperidine ring yields the distinct compound 1-(6-Azidohexyl)-4,4-difluoropiperidine, which would have different properties . Therefore, the precise structural identity of 1-(6-azidohexyl)-piperidine is paramount for ensuring experimental reproducibility and achieving the intended research outcomes.

Quantitative Evidence for 1-(6-Azidohexyl)-piperidine: A Comparative Guide


Molecular Weight and Spacer Arm Length vs. Short-Linker Analogs

The molecular weight of 1-(6-Azidohexyl)-piperidine is 210.32 g/mol, which is directly comparable to other azido-functionalized piperidine linkers used in PROTAC research . For example, a related bifunctional linker, Pomalidomide 4'-alkylC6-azide, incorporates the same 6-azidohexyl group attached to a cereblon (CRBN) E3 ligase ligand and has a molecular weight of 398.42 g/mol . The lower molecular weight of 1-(6-Azidohexyl)-piperidine (210.32 g/mol) makes it a more flexible and smaller building block for constructing PROTAC molecules and other bioconjugates, offering different physicochemical properties compared to bulkier, pre-conjugated linkers .

Chemical Biology PROTAC Development Linker Chemistry

Absence of a CAS Registry Number vs. Similar Compounds

Unlike many established chemical entities, 1-(6-Azidohexyl)-piperidine does not have a readily available CAS Registry Number (CAS RN) . In contrast, the closely related building block 1-(6-Azidohexyl)-4,4-difluoropiperidine is associated with a CAS number (e.g., via its vendor) . The absence of a CAS RN for the target compound is a critical piece of information for procurement and inventory management. This indicates it is likely a custom-synthesized or less commonly cataloged chemical, requiring users to rely on vendor-specific catalog numbers and detailed structural verification (e.g., NMR, LCMS) upon receipt .

Chemical Procurement Research Reproducibility Compound Identity

Primary Research Applications of 1-(6-Azidohexyl)-piperidine


Synthesis of Triazole-Containing Compound Libraries via CuAAC Click Chemistry

1-(6-Azidohexyl)-piperidine is ideally suited as an azide building block for the construction of diverse triazole-containing libraries via CuAAC click chemistry . Its terminal azide group reacts efficiently with a wide variety of terminal alkynes to form stable 1,2,3-triazole linkages. The piperidine moiety can serve as a basic handle or a pharmacophore mimic, making it valuable in medicinal chemistry campaigns aimed at identifying new lead compounds . The six-carbon spacer provides a degree of flexibility, which can be beneficial for optimizing interactions with biological targets .

Development of Novel Bioconjugates and Chemical Probes

The bifunctional nature of this molecule makes it a powerful tool for bioconjugation. The azide group acts as a specific 'handle' for attaching the molecule to alkyne-modified biomolecules, such as fluorescent dyes, affinity tags, or polymers . This enables the creation of novel chemical probes for studying biological processes. For example, it could be used to append a piperidine-containing ligand to a reporter group, allowing for the visualization or purification of a target protein.

Use as a Flexible Linker in Targeted Protein Degradation (PROTAC) Design

In the field of targeted protein degradation, 1-(6-Azidohexyl)-piperidine can serve as a simple, flexible linker precursor . The piperidine ring can be further derivatized or connected to a ligand for a target protein, while the azide group is available for conjugation to an E3 ubiquitin ligase ligand (e.g., a Cereblon or VHL ligand) via click chemistry. This approach allows for the modular and efficient synthesis of PROTAC candidates, where the length and composition of the linker are critical for inducing a stable ternary complex and subsequent degradation of the target protein .

Technical Documentation Hub

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